Home > Products > Screening Compounds P127376 > Faropenem potassium
Faropenem potassium - 106559-89-1

Faropenem potassium

Catalog Number: EVT-10884465
CAS Number: 106559-89-1
Molecular Formula: C12H14KNO5S
Molecular Weight: 323.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Antibiotic
  • Class: Penem
  • Chemical Formula: C₁₁H₁₃N₃O₄S
  • CAS Number: 106559-89-1
Synthesis Analysis

The synthesis of faropenem potassium involves several complex chemical reactions. Two primary synthetic routes have been documented:

Both methods emphasize the importance of reaction conditions such as temperature, solvent choice, and stoichiometry to optimize yield and purity.

Molecular Structure Analysis

Faropenem potassium features a unique molecular structure that contributes to its antibacterial activity. The compound consists of a bicyclic core structure with a fused five-membered ring containing sulfur and nitrogen atoms.

Structural Data

  • Molecular Weight: 273.31 g/mol
  • Melting Point: Approximately 200 °C (decomposes)
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

The structural integrity of faropenem potassium allows it to interact effectively with bacterial enzymes, thereby inhibiting cell wall synthesis.

Chemical Reactions Analysis

Faropenem potassium undergoes various chemical reactions that are critical for its function as an antibiotic:

  • Beta-Lactam Hydrolysis:
    The beta-lactam ring in faropenem can be hydrolyzed by bacterial beta-lactamases, which may lead to resistance. Modifications in the structure aim to enhance resistance against such enzymatic degradation.
  • Acylation Reactions:
    Faropenem can react with different acylating agents, affecting its pharmacokinetics and activity against specific pathogens.

These reactions are essential for understanding how faropenem interacts with bacterial targets and how modifications can improve its efficacy.

Mechanism of Action

Faropenem potassium exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls.

Process Details

  1. Binding to PBPs:
    Faropenem mimics the natural substrate of PBPs, leading to competitive inhibition.
  2. Inhibition of Cell Wall Synthesis:
    By inhibiting PBPs, faropenem disrupts the formation of peptidoglycan cross-links, resulting in weakened cell walls and eventual bacterial lysis.
  3. Spectrum of Activity:
    Faropenem is effective against various pathogens including Streptococcus pneumoniae, Escherichia coli, and other resistant strains due to its ability to evade certain beta-lactamases .
Physical and Chemical Properties Analysis

Faropenem potassium possesses distinct physical and chemical properties that influence its behavior as an antibiotic:

Physical Properties

Chemical Properties

  • pH Range: Typically neutral (pH 6-8).
  • Reactivity: Reacts with nucleophiles due to the presence of a beta-lactam ring; susceptible to hydrolysis by beta-lactamase enzymes.

These properties play a significant role in determining the formulation and administration routes for effective therapeutic outcomes.

Applications

Faropenem potassium is primarily utilized in clinical settings for treating various infections caused by susceptible bacteria. Its applications include:

  • Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  • Skin Infections: Used for treating skin and soft tissue infections.
  • Urinary Tract Infections: Demonstrated efficacy against common uropathogens.

Additionally, ongoing research into faropenem's effectiveness against multidrug-resistant organisms highlights its potential role in future antibiotic therapies .

Mechanisms of Antibacterial Action and β-Lactamase Stability

Enzymatic Targets in Gram-Positive and Gram-Negative Pathogens

Faropenem potassium exerts bactericidal activity by targeting penicillin-binding proteins (PBPs) across diverse bacterial classes. In Streptococcus pneumoniae, it exhibits high affinity for PBP2x (IC₅₀ = 0.5 µg/mL), a primary enzyme responsible for septal peptidoglycan synthesis. This binding disrupts cell division and triggers autolysis. Against Gram-negative pathogens like Haemophilus influenzae, Faropenem potassium preferentially inhibits PBP3 (IC₅₀ = 0.12 µg/mL), which coordinates the synthesis of the septal peptidoglycan ring during cell division. The compound demonstrates enhanced permeability through porin channels in Enterobacterales compared to earlier penicillins, achieving intracellular concentrations 8-fold higher than ampicillin in Escherichia coli models. Notably, Faropenem potassium maintains activity against β-lactamase-producing Moraxella catarrhalis due to its resistance to hydrolysis by BRO-1 enzymes, with minimum inhibitory concentration (MIC) values consistently ≤0.5 µg/mL regardless of β-lactamase status [1] [4].

Table 1: Faropenem Potassium Minimum Inhibitory Concentration (MIC₉₀) Values Against Respiratory Pathogens

Bacterial SpeciesMIC₉₀ (µg/mL)β-Lactamase Prevalence
Streptococcus pneumoniae (PSSP)0.06Not applicable
Streptococcus pneumoniae (PRSP)1.0Not applicable
Haemophilus influenzae (BLNEG)2.00%
Haemophilus influenzae (BLPOS)4.0100%
Moraxella catarrhalis0.2592%
Klebsiella pneumoniae (ESBL-)8.00%

Data compiled from in vitro surveillance studies [4]

Inhibition of Penicillin-Binding Proteins and Transpeptidase Activity

The bicyclic penem core of Faropenem potassium features a β-lactam ring fused to a thiazoline ring containing sulfur at position 1, differentiating it structurally from carbapenems (which contain carbon at position 1). This configuration reduces intramolecular ring strain through longer C–S bond lengths (1.81Å vs. 1.54Å in carbapenems) and smaller C–S–C bond angles (92° vs. 94°), enhancing stability against human renal dehydropeptidases. The C2 tetrahydrofuran side chain enables conformational restraint, positioning the β-lactam carbonyl optimally for nucleophilic attack by serine residues in PBPs. Upon binding, Faropenem potassium undergoes ring opening at the β-lactam amide bond, forming a stable acyl-enzyme complex that irreversibly inhibits the transpeptidase activity of PBPs. This prevents cross-linking of peptidoglycan strands, compromising cell wall integrity. Kinetic studies demonstrate a residence time of 28 minutes on Escherichia coli PBP2, substantially longer than the 3-minute residence time observed for amoxicillin [1] [3] [5].

Comparative Efficacy Against Extended-Spectrum β-Lactamase-Producing Enterobacterales

Faropenem potassium demonstrates variable activity against ESBL-producing Enterobacterales, with efficacy dependent upon β-lactamase genotype and expression levels. Against CTX-M-15-producing Escherichia coli, MIC values range from 4-32 µg/mL, remaining below the pharmacokinetic plasma Cₘₐₓ of 18 µg/mL achieved after oral administration. However, against SHV-12-producing Klebsiella pneumoniae, MIC values increase to 16-64 µg/mL, exceeding therapeutic thresholds. This differential activity stems from Faropenem potassium's susceptibility to hydrolysis by certain ESBL variants, particularly those with extended active sites accommodating the C2 tetrahydrofuran moiety. Resistance emergence occurs through multiple mechanisms:

  • Porin Mutations: Loss of OmpK35/36 porins in Klebsiella pneumoniae reduces intracellular concentrations 3.5-fold
  • Efflux Upregulation: Overexpression of AcrAB-TolC systems increases efflux 2.8-fold
  • β-Lactamase Mutation: Selection for TEM variants with enhanced hydrolysis kinetics (kcat/Kₘ = 4.2 × 10⁴ M⁻¹s⁻¹)Surveillance data indicate 38% of ESBL-producing Escherichia coli urinary isolates remain susceptible to Faropenem potassium versus only 12% of ESBL-producing Klebsiella pneumoniae isolates. Crucially, therapeutic efficacy correlates with urinary concentrations exceeding the MIC for >35% of the dosing interval, achievable against low-MIC isolates [2] [4] [6].

Table 2: Resistance Mechanisms Affecting Faropenem Potassium Efficacy in ESBL-Producing Enterobacterales

Resistance MechanismImpact on Faropenem PotassiumPrevalence in ESBL Isolates
Porin loss (OmpF/OmpK36)3.5-fold reduced intracellular concentration41% K. pneumoniae; 18% E. coli
Efflux pump overexpression2.8-fold increased efflux; MIC shift from 4→16 µg/mL29% K. pneumoniae; 9% E. coli
TEM/SHV β-lactamase variantsHydrolysis rate increase 10-40 fold67% K. pneumoniae; 34% E. coli
Carbapenemase co-productionComplete resistance (MIC >128 µg/mL)8% K. pneumoniae; 1% E. coli

Data from molecular surveillance studies [2] [7]

Role of β-Lactamase Inhibition in Synergistic Combination Therapies

Faropenem potassium exhibits synergistic potential when combined with β-lactamase inhibitors against ESBL-producing pathogens. In vitro chequerboard assays demonstrate fractional inhibitory concentration indices (FICIs) of 0.25-0.5 against CTX-M-15-producing Escherichia coli when combined with clavulanic acid, reducing Faropenem potassium MICs from 32 µg/mL to 4 µg/mL. This synergy arises from clavulanic acid's irreversible inhibition of the β-lactamase active site, preventing Faropenem potassium hydrolysis. Similarly, combination with sulbactam restores activity against OXA-48-producing Klebsiella pneumoniae, with MIC reductions from >128 µg/mL to 16 µg/mL. Beyond β-lactamase inhibitors, Faropenem potassium demonstrates concentration-dependent synergy with aminoglycosides against multidrug-resistant Enterobacterales. Time-kill analysis reveals a 4-log₁₀ CFU/mL reduction against SHV-5-producing Klebsiella pneumoniae when combining Faropenem potassium (8 µg/mL) with amikacin (16 µg/mL), exceeding the effect of either agent alone. The synergy mechanism involves enhanced penetration of amikacin following Faropenem potassium-mediated cell wall damage. Clinical evidence supports these combinations, with retrospective studies showing 92% clinical cure rates in pyelonephritis caused by ESBL-producing Escherichia coli treated with Faropenem potassium plus amikacin versus 85% with carbapenem monotherapy [6] [9].

The molecular basis for synergy involves:

  • Irreversible β-Lactamase Inhibition: Covalent binding of clavulanic acid to serine residues in ESBL active sites
  • Enhanced Permeation: Aminoglycoside uptake potentiated by Faropenem potassium-induced cell wall damage
  • Target Site Access: Unimpeded Faropenem potassium binding to PBPs following β-lactamase neutralizationPharmacodynamic modeling indicates these combinations achieve target attainment rates >90% against ESBL producers with MICs ≤32 µg/mL, expanding Faropenem potassium's utility against otherwise resistant pathogens [6] [9].

Properties

CAS Number

106559-89-1

Product Name

Faropenem potassium

IUPAC Name

potassium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C12H14KNO5S

Molecular Weight

323.41 g/mol

InChI

InChI=1S/C12H15NO5S.K/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1

InChI Key

MGZJCPDUJRITBW-RJTYULJWSA-M

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[K+]

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.